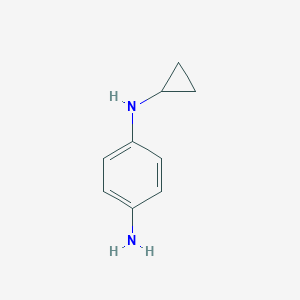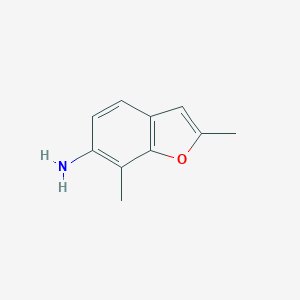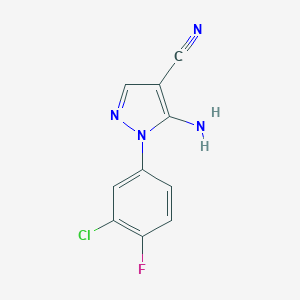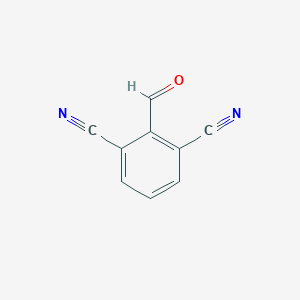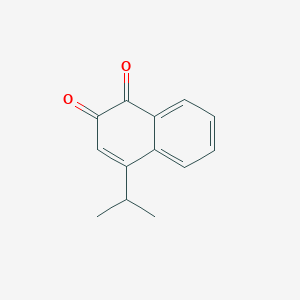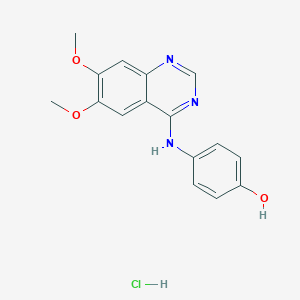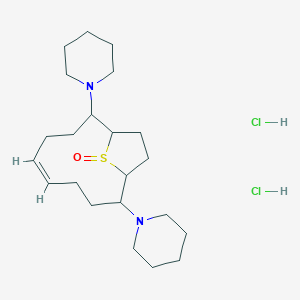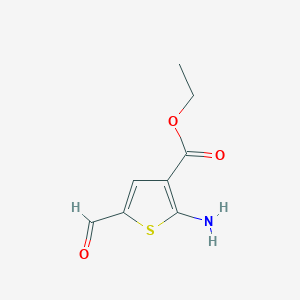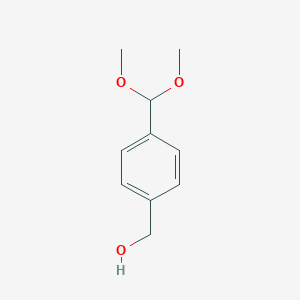
4-(Dimethoxymethyl)benzyl alcohol
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 4-(Dimethoxymethyl)benzyl alcohol often involves intricate chemical processes. For instance, Wijtmans et al. (2004) describe the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which share structural similarities, through a low-temperature aryl bromide-to-alcohol conversion as a final step (Wijtmans et al., 2004). This method could potentially be adapted for the synthesis of 4-(Dimethoxymethyl)benzyl alcohol.
Molecular Structure Analysis
The structure of compounds related to 4-(Dimethoxymethyl)benzyl alcohol has been the subject of various studies. Aakeröy et al. (2005) analyzed the crystal structure of 4-(N,N-dimethylamino)benzoic acid, highlighting the importance of understanding the molecular arrangement for predicting reactivity and properties (Aakeröy et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving benzyl alcohol derivatives have been extensively studied. For example, Crich et al. (2009) introduced a new benzyl ether-type protecting group for alcohols, demonstrating the versatility of benzyl alcohols in synthetic chemistry (Crich et al., 2009). These studies can provide insights into the reactivity of 4-(Dimethoxymethyl)benzyl alcohol.
Physical Properties Analysis
The physical properties of benzyl alcohol derivatives are crucial for their practical application. Sun et al. (2009) discussed an efficient method for transforming benzyl alcohols, highlighting the importance of understanding their physical properties for effective chemical manipulation (Sun et al., 2009).
Chemical Properties Analysis
The chemical properties of benzyl alcohols, including 4-(Dimethoxymethyl)benzyl alcohol, are influenced by their functional groups. The work of Hikawa et al. (2012), which involved the synthesis of quinazolinones from benzyl alcohols, is an example of how the chemical properties of these compounds can be exploited in synthesis (Hikawa et al., 2012).
Aplicaciones Científicas De Investigación
Surface and Solubility Properties of Nanocrystalline Titania : A study explored the surface functionalization of titania nanoparticles using benzyl alcohol and other ligands. This process affects the solubility properties of the nanoparticles, making them resoluble in water or organic solvents (Niederberger et al., 2004).
Metabolism of Antidepressants : Research into the metabolism of the antidepressant Lu AA21004 revealed that benzyl alcohol is a metabolic byproduct, further oxidized to benzoic acid. This study contributes to understanding the pharmacokinetics of this drug (Hvenegaard et al., 2012).
Catalysis in Oxidation Reactions : A study investigated the use of 4-dimethylaminopyridine (DMAP) as a co-catalyst in the oxidation of benzyl alcohol, revealing its impact on the reaction's speed and product ratio (Koltunov et al., 2018).
Formation Rate of Benzyl Cation Intermediate in Acidolysis of Lignin : Research on the acidolysis of lignin using a model compound similar to 4-(Dimethoxymethyl)benzyl alcohol showed the formation rate of benzyl cation intermediates. This study contributes to understanding lignin breakdown processes (Hirata & Yokoyama, 2021).
Identification and Quantitation in Forensic Science : Studies have developed methods for identifying and quantifying benzyl alcohol in human serum and postmortem blood, which is crucial in forensic toxicology (Dasgupta & Steinagel, 1997; Dasgupta & Humphrey, 1995).
Use as a Protecting Group in Organic Synthesis : Research introduced a new benzyl ether-type protecting group for alcohols, demonstrating its stability and compatibility in organic synthesis (Crich et al., 2009).
Kinetics and Oxidation Reaction of Alcohols : A study explored the oxidation of benzyl alcohol using 4-(dimethylamino)pyridinium chlorochromate, providing insights into the reactivity and kinetics of this process (Kim et al., 2013).
Photocatalytic Oxidation under Visible Light : Research on the photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, highlighted the mechanism and efficiency of this process under visible light irradiation (Higashimoto et al., 2009).
Renewable Production of Benzyl Alcohol : A study on engineering Escherichia coli for the biosynthesis of benzyl alcohol from glucose demonstrated a sustainable approach to producing this compound (Pugh et al., 2015).
Safety And Hazards
Direcciones Futuras
The future research directions for “4-(Dimethoxymethyl)benzyl alcohol” could involve exploring its potential applications in various fields. For instance, 4-(Hydroxymethyl)benzyl alcohol, a related compound, has been used in the synthesis of 5’-O-TBDPS-2’,3’-O-(4-hydroxymethyl-(1R)-benzyliden)-inosine .
Propiedades
IUPAC Name |
[4-(dimethoxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-6,10-11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWDMLYTJRQRRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392068 | |
| Record name | [4-(dimethoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethoxymethyl)benzyl alcohol | |
CAS RN |
183057-64-9 | |
| Record name | [4-(dimethoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)benzaldehyde dimethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

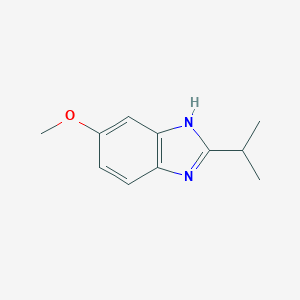

![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)
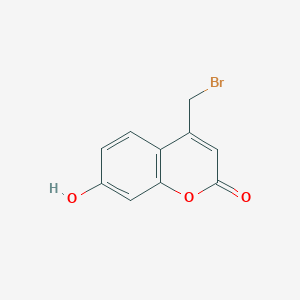
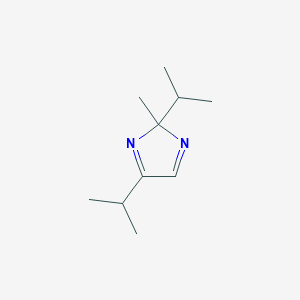
![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)
